molecular formula C14H21N3O3 B3070824 2-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)carbamoyl)cyclohexanecarboxylic acid CAS No. 1006349-03-6

2-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)carbamoyl)cyclohexanecarboxylic acid

Cat. No.: B3070824
CAS No.: 1006349-03-6
M. Wt: 279.33 g/mol
InChI Key: JSBKGRYQOYTEGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)carbamoyl)cyclohexanecarboxylic acid ( 1006349-03-6) is a chemical compound with the molecular formula C14H21N3O3 and a molecular weight of 279.34 g/mol . It is supplied as a solid and should be stored according to the provided safety data sheet . This compound features a pyrazole core, a heterocyclic scaffold known for its diverse biological activities and wide application in medicinal chemistry research . Pyrazole derivatives are frequently investigated for their potential as antimicrobial and antioxidant agents . Furthermore, researchers should be aware that some 1-methyl-1H-pyrazole-5-carboxamide derivatives have been associated with unexpected acute mammalian toxicity linked to the inhibition of mitochondrial respiration in studies, highlighting the importance of thorough early-stage toxicity profiling for this chemotype . This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[methyl-[(2-methylpyrazol-3-yl)methyl]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-16(9-10-7-8-15-17(10)2)13(18)11-5-3-4-6-12(11)14(19)20/h7-8,11-12H,3-6,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBKGRYQOYTEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN(C)C(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)carbamoyl)cyclohexanecarboxylic acid typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethyl acetate and reagents such as sodium sulfate for drying .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)carbamoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons .

Scientific Research Applications

2-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)carbamoyl)cyclohexanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)carbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Research Implications and Limitations

  • Structural Advantages : The pyrazole-carbamoyl-cyclohexane architecture offers a unique scaffold for drug discovery, particularly in targeting proteases or kinases .
  • Limitations : Discontinued commercial availability restricts large-scale applications. Synthetic routes (e.g., carbamoylation of cyclohexanecarboxylic acid precursors) require optimization for reproducibility .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs
Property Target Compound Triazine Derivative Furan-Pyrazole
Molecular Weight (g/mol) 271.28–271.29 336.35 222.20
Hydrogen-Bond Donors 2 (COOH, NH) 3 (NH, NH₂, COOH) 3 (NH, OH, COOH)
LogP (Predicted) 1.8–2.2 0.5–1.0 0.3–0.7
Commercial Availability Discontinued Research-scale Available

Biological Activity

2-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)carbamoyl)cyclohexanecarboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a cyclohexane ring, and a carboxylic acid functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its effects on immune response modulation and enzyme interactions.

The synthesis of this compound typically involves multi-step organic reactions, often utilizing solvents such as ethyl acetate and reagents like sodium sulfate for drying. The chemical formula is C14H21N3O3C_{14}H_{21}N_{3}O_{3}, and it has a CAS number of 1006349-03-6. Its molecular structure contributes to its biological activity, which is influenced by the substitution patterns on the pyrazole ring.

Research indicates that compounds similar to this compound can inhibit neutrophil chemotaxis, particularly in response to interleukin-8 (IL8) and formyl-methionyl-leucyl-phenylalanine (fMLP). In vitro studies have shown that certain derivatives exhibit potent inhibition of IL8-induced neutrophil chemotaxis with IC50 values in the picomolar range, indicating a strong biological effect at low concentrations .

Case Studies

  • Neutrophil Chemotaxis Inhibition : A study reported that derivatives of pyrazole carboxylic acids demonstrated significant inhibition of neutrophil migration induced by IL8. Compounds similar to this compound exhibited IC50 values ranging from 0.19 nM to 2 µM for fMLP-induced chemotaxis, showcasing their potential as anti-inflammatory agents .
  • In Vivo Studies : In animal models, particularly mice, certain derivatives have been shown to reduce granulocyte infiltration in zymosan-induced peritonitis when administered at doses of 50 mg/kg. This suggests that these compounds may play a role in modulating inflammatory responses in vivo .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
Pyrazole Derivative AStructure AModerate IL8 inhibition
Pyrazole Derivative BStructure BStrong fMLP inhibition
This compoundCurrent CompoundPotent IL8 and fMLP inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)carbamoyl)cyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)carbamoyl)cyclohexanecarboxylic acid

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